2-Amino-2-methylpropane hydrochloride chemical properties
2-Amino-2-methylpropane hydrochloride chemical properties
Strategic Reagent Profile & Synthetic Utility[1][2]
Executive Summary
2-Amino-2-methylpropane hydrochloride (also known as tert-butylamine hydrochloride) serves as the thermodynamically stable, non-volatile delivery system for tert-butylamine—a critical C4-building block in medicinal chemistry.[1][2] While the free amine is highly volatile (bp 44–46 °C) and susceptible to oxidative degradation, the hydrochloride salt (mp >260 °C) provides precise stoichiometric control, enhanced shelf-life stability, and operational safety.[2] This guide details its physicochemical properties, handling protocols for in situ free-basing, and applications in introducing steric bulk to modulate drug pharmacokinetics.[2]
Part 1: Chemical Identity & Physicochemical Profile[1][3][4][5]
The tert-butyl group is a "privileged structure" in drug design, often used to block metabolic hotspots or lock conformations due to its high steric demand.[2] The hydrochloride salt is the preferred form for storage and handling.[2]
Core Properties Table[2][3]
| Property | Specification | Technical Note |
| IUPAC Name | 2-Methylpropan-2-amine hydrochloride | Common: tert-Butylamine HCl |
| CAS Number | 10017-37-5 | Free Base CAS: 75-64-9 |
| Formula | C₄H₁₁N[1][4][5] · HCl | MW: 109.60 g/mol |
| Appearance | White crystalline powder | Hygroscopic; store under inert gas |
| Melting Point | 260–290 °C (Sublimes/Decomposes) | Distinct from free base (mp -67 °C) |
| Solubility | Water, Ethanol, DMSO | Insoluble in non-polar ethers/hexanes |
| pKa | ~10.68 (Conjugate acid) | Highly basic free amine |
| 1H NMR | δ 1.41 (s, 9H) in D₂O/CDCl₃ | Characteristic singlet for t-butyl group |
Part 2: Strategic Utility & Reactivity
1. Volatility Management & Stoichiometry
The primary operational advantage of the hydrochloride salt is volatility suppression .[2]
-
The Problem: Free tert-butylamine boils at ~45 °C. In exothermic reactions or reflux conditions, the reagent can vaporize before reacting, leading to variable yields and stoichiometry errors.[2]
-
The Solution: The HCl salt is a solid.[2][6] It allows researchers to weigh exact equivalents.[2] The free base is released in situ only when required, ensuring the amine is available at the reaction interface rather than lost to the headspace.[2]
2. Steric Shielding (The tert-Butyl Effect)
The bulky tert-butyl group is chemically robust.[2] It is used to:
-
Prevent N-Alkylation: In secondary amine synthesis, the bulk prevents over-alkylation to quaternary ammonium salts.[2]
-
Modulate Lipophilicity: Adds significant hydrophobic bulk without aromaticity.[2]
-
Protecting Group Precursor: Precursor to N-tert-butyl amides, which are highly resistant to hydrolysis.[2]
3. Visualization: Salt-Base Equilibrium & Application
The following diagram illustrates the handling logic and synthetic pathways.
Figure 1: Transformation pathways of 2-Amino-2-methylpropane HCl. The salt form acts as a stable reservoir for the volatile reactive amine.[2]
Part 3: Experimental Protocols
Protocol A: In Situ Free-Basing for Amide Coupling
Context: Standard peptide coupling or acylation where precise stoichiometry is critical.[2] Safety: Perform in a fume hood. The free amine has a strong ammonia-like odor.[2]
-
Suspension: Suspend 1.0 equiv (e.g., 109.6 mg) of 2-Amino-2-methylpropane hydrochloride in the reaction solvent (DCM or DMF). The salt will likely not dissolve completely.[2]
-
Activation: Add the carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, EDC).[2]
-
Release: Add a non-nucleophilic organic base (e.g., DIPEA or NMM) dropwise.[2]
Protocol B: Quality Control (Chloride Content)
Context: Verifying the integrity of the salt, especially if stored for long periods where it might absorb water (lowering the apparent mp).[2]
-
Visual: Check for clumping (sign of moisture absorption).[2]
-
Silver Nitrate Test:
-
Melting Point: Should be >260 °C. If significant melting occurs <250 °C, the sample is likely wet or degraded.[2]
Part 4: Pharmaceutical & Industrial Applications[3][5][6][11][12]
1. Perindopril Erbumine (Antihypertensive)
The tert-butylamine salt of Perindopril (known as Perindopril Erbumine ) is a classic example of using this amine to improve drug properties.[2]
-
Mechanism: The bulky amine forms a stable salt with the carboxylic acid of the active drug.[2]
-
Role: Enhances crystallinity and shelf-stability of the ACE inhibitor compared to the free acid or other salts.[2]
-
Synthesis: Typically involves reacting Perindopril free acid with tert-butylamine (generated from the HCl salt) in ethyl acetate.[2]
2. Sulfenamides (Rubber Accelerators)
In the polymer industry, the amine is reacted with 2-mercaptobenzothiazole derivatives.[2]
-
Product: N-tert-butyl-2-benzothiazylsulfenamide (TBBS).[2]
-
Function: The steric bulk of the tert-butyl group delays the onset of vulcanization (scorch protection), allowing for safer processing of rubber before it cures.[2]
Part 5: Handling & Safety Data
Signal Word: WARNING GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a tightly sealed container, preferably in a desiccator.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides are produced).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82292, tert-Butylamine hydrochloride. Retrieved from .[2]
-
Sigma-Aldrich (2025). tert-Butylamine hydrochloride Product Specification & SDS. Retrieved from .[2]
-
ChemicalBook (2025). 2-Amino-2-methylpropane hydrochloride Properties and NMR Data. Retrieved from .[2]
-
Org. Synth. (1955). Preparation of tert-Butylamine.[2][7] Coll. Vol. 3, p. 148.[2][7] (Historical reference for amine synthesis).[2][7] Retrieved from .[2]
-
GuideChem. tert-Butylamine hydrochloride Safety and Handling. Retrieved from .[2]
Sources
- 1. Page loading... [guidechem.com]
- 2. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. tert-Butylamine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]
- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 6. Tert-butyl amine hydrochloride [webbook.nist.gov]
- 7. tert-Butylamine [drugfuture.com]
